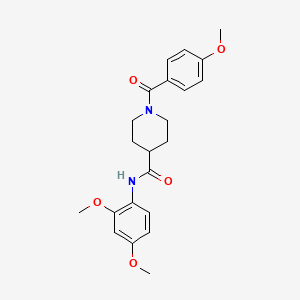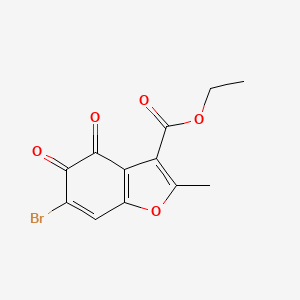![molecular formula C20H18N2O4 B5107666 2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is a synthetic compound that has gained attention for its potential use in scientific research. This compound is also known as AQ4N, and it has been studied for its anticancer properties. In
Mécanisme D'action
AQ4N is activated by the enzyme NQO1, which is overexpressed in many solid tumors. Under hypoxic conditions, AQ4N undergoes a reduction reaction to form AQ4, which then produces toxic metabolites that selectively kill cancer cells. AQ4N has been shown to have a higher cytotoxicity in hypoxic conditions compared to normoxic conditions.
Biochemical and Physiological Effects:
AQ4N has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. AQ4N has been studied for its potential to enhance the efficacy of radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
AQ4N has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in water, which allows for easy administration in cell culture and animal studies. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation by the enzyme NQO1, which may not be present in all cancer cells. AQ4N also has a short half-life in vivo, which limits its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of AQ4N. One direction is to optimize the synthesis method of AQ4N to improve the yield and purity of the compound. Another direction is to study the potential use of AQ4N in combination with other cancer treatments, such as immunotherapy. AQ4N may also have potential applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of AQ4N in scientific research.
Méthodes De Synthèse
AQ4N is synthesized by reacting 2-nitroso-1-naphthol with 3-aminophenol and 4-morpholinecarboxylic acid. This reaction results in the formation of AQ4N, which is then purified through a series of processes. The synthesis method of AQ4N has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
AQ4N has been studied for its potential use in cancer treatment. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, AQ4N produces toxic metabolites that selectively kill cancer cells. AQ4N has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
2-(3-hydroxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-14-5-3-4-13(12-14)21-17-18(22-8-10-26-11-9-22)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,21,23H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWNLMYQICXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)


![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)

